(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone (2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034306-49-3
VCID: VC4536731
InChI: InChI=1S/C18H16FNO2/c19-10-13-11-20(12-13)18(22)16-9-5-4-8-15(16)17(21)14-6-2-1-3-7-14/h1-9,13H,10-12H2
SMILES: C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)CF
Molecular Formula: C18H16FNO2
Molecular Weight: 297.329

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

CAS No.: 2034306-49-3

Cat. No.: VC4536731

Molecular Formula: C18H16FNO2

Molecular Weight: 297.329

* For research use only. Not for human or veterinary use.

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone - 2034306-49-3

Specification

CAS No. 2034306-49-3
Molecular Formula C18H16FNO2
Molecular Weight 297.329
IUPAC Name [2-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]-phenylmethanone
Standard InChI InChI=1S/C18H16FNO2/c19-10-13-11-20(12-13)18(22)16-9-5-4-8-15(16)17(21)14-6-2-1-3-7-14/h1-9,13H,10-12H2
Standard InChI Key FKYFITOTZUDENH-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)CF

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzophenone scaffold (two phenyl rings connected via a ketone group) substituted at the ortho-position of one phenyl ring with a 3-(fluoromethyl)azetidine group. The azetidine ring, a four-membered nitrogen-containing heterocycle, is further functionalized with a fluoromethyl (-CH2_2F) substituent at the 3-position. This fluorination introduces electronegativity and metabolic stability, common strategies in drug design .

Key Structural Attributes:

  • Benzophenone core: Enhances planar rigidity and π-π stacking potential.

  • Azetidine ring: Contributes to conformational constraint, potentially improving target binding .

  • Fluoromethyl group: Modulates lipophilicity (logP ≈ 3.5–4.0, estimated) and influences bioavailability .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Formation of 2-Benzoylbenzoyl Chloride:

    • Reacting 2-benzoylbenzoic acid with thionyl chloride (SOCl2_2) yields the acyl chloride intermediate .

  • Amide Coupling with 3-(Fluoromethyl)azetidine:

    • The acyl chloride reacts with 3-(fluoromethyl)azetidine in the presence of a coupling agent (e.g., HATU) and base (e.g., DIPEA) in anhydrous DMF .

2-Benzoylbenzoyl chloride+3-(fluoromethyl)azetidineHATU, DIPEATarget Compound\text{2-Benzoylbenzoyl chloride} + \text{3-(fluoromethyl)azetidine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Physicochemical and ADME Profiling

PropertyValue/DescriptionSource
Molecular Weight297.3 g/mol
logP (Estimated)3.8 (Schrödinger QikProp)
Hydrogen Bond Acceptors3
PSA46.2 Ų
SolubilityLow (≤10 µM in PBS)

ADME Insights:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp_{app} ≈ 15 × 106^{-6} cm/s) .

  • Metabolism: Fluorine reduces CYP450-mediated oxidation, prolonging half-life .

Challenges and Future Directions

Synthetic Limitations

  • Azetidine Ring Strain: Four-membered rings pose stability challenges; storage at −20°C is recommended .

  • Fluoromethyl Reactivity: Prone to hydrolysis under acidic conditions .

Therapeutic Exploration

  • Cancer: Benzophenone derivatives inhibit tubulin polymerization (IC50_{50} ≈ 0.5–2.0 µM) .

  • Inflammation: p38 MAP kinase inhibition (IC50_{50} <100 nM) is observed in analogs .

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